

4,6-Dichloro-2-ethylpyrimidin-5-amine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidin-5-amine

Cat. No.: B1580559

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dichloro-2-ethylpyrimidin-5-amine**: Molecular Structure, Properties, and Applications

Introduction

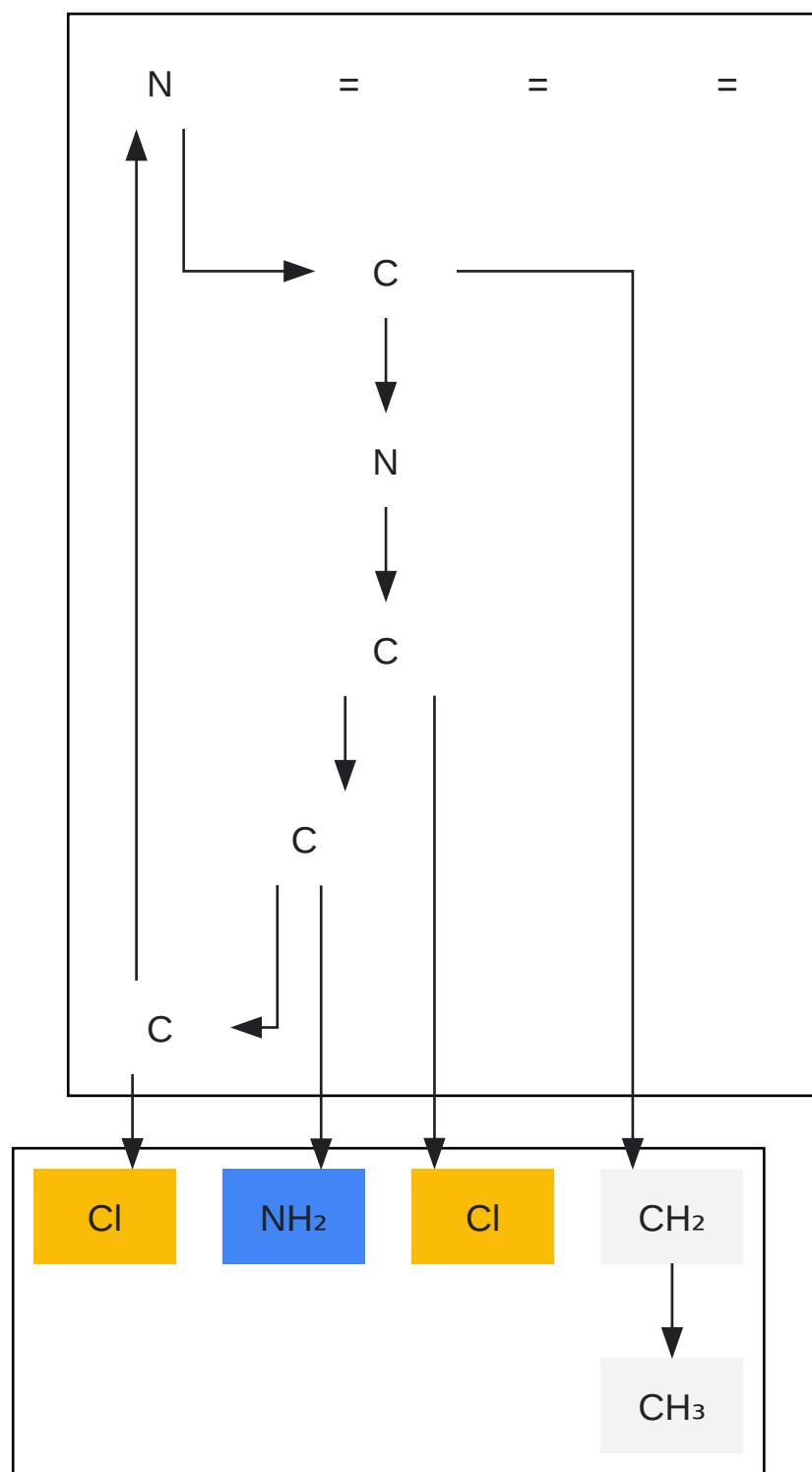
4,6-Dichloro-2-ethylpyrimidin-5-amine is a substituted pyrimidine compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a heterocyclic amine, its unique structural arrangement, featuring two reactive chlorine atoms, an ethyl group, and an amine moiety on a central pyrimidine ring, establishes it as a versatile and valuable building block for synthesizing complex, biologically active molecules.[\[1\]](#) This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and critical role as a synthetic intermediate, particularly in the development of targeted therapeutics like kinase inhibitors.[\[1\]](#)

Molecular Identity and Structure

A precise understanding of a compound's structure is fundamental to its application. This section details the key identifiers and structural features of **4,6-Dichloro-2-ethylpyrimidin-5-amine**.

Chemical Identifiers

The following table summarizes the primary identifiers for this compound, ensuring accurate tracking and sourcing in a research environment.


Identifier	Value	Source
CAS Number	6237-96-3	[2]
Molecular Formula	C ₆ H ₇ Cl ₂ N ₃	[1] [2]
Synonyms	5-Amino-4,6-dichloro-2-ethylpyrimidine; 4,6-dichloro-2-ethyl-pyrimidin-5-ylamine	[3]

Molecular Structure and Weight

The molecular structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at four key positions:

- An ethyl group at position 2.
- Two chlorine atoms at positions 4 and 6.
- An amine group at position 5.

The molecular weight of this compound is 192.05 g/mol .[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: 2D Molecular Structure of **4,6-Dichloro-2-ethylpyrimidin-5-amine**.

Structural Descriptors

For computational chemistry and database searches, structural descriptors like SMILES and InChI are essential.

Descriptor	String	Source
Canonical SMILES	<chem>CCC1=NC(=C(C(=N1)Cl)N)Cl</chem>	[3]
Exact Mass	191.0017026 u	[3]

Physicochemical and Computed Properties

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility to target binding.

Property	Value	Significance in Drug Discovery
LogP	2.509	[3] Indicates moderate lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors	1	[3] The amine group can donate a hydrogen bond, crucial for molecular recognition.
Hydrogen Bond Acceptors	3	[3] The three nitrogen atoms can accept hydrogen bonds, influencing interactions with biological targets.
Rotatable Bond Count	1	[3] The ethyl group provides minimal conformational flexibility.
Topological Polar Surface Area (TPSA)	51.8 Å ²	A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Complexity	121	[3] A measure of the intricacy of the molecular structure.

Chemical Reactivity and Synthetic Utility

The true value of **4,6-Dichloro-2-ethylpyrimidin-5-amine** lies in its designed reactivity, which allows it to serve as a versatile scaffold in organic synthesis.

The Role of Dichloro Substituents in SNAr Reactions

The primary drivers of this molecule's synthetic utility are the two chlorine atoms at the C4 and C6 positions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms at these positions highly electron-deficient. This electronic

arrangement renders the chlorine atoms excellent leaving groups, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.^[4]

This reactivity is the cornerstone of its application as a building block.^[1] Chemists can selectively and sequentially displace the chlorine atoms with various nucleophiles (such as amines, thiols, or alcohols) under controlled conditions. This allows for the precise and systematic construction of more complex molecules with desired functionalities, a critical advantage in creating libraries of compounds for drug screening.

Key Applications in Medicinal Chemistry

- Kinase Inhibitors for Oncology: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a major class of cancer therapeutics. **4,6-Dichloro-2-ethylpyrimidin-5-amine** serves as a key intermediate in the synthesis of these targeted drugs, where the reactive chlorine sites are functionalized to achieve potent and selective inhibition of specific kinases involved in tumor growth.^[1]
- Inflammatory and Viral Diseases: Its utility extends to the development of compounds targeting inflammatory pathways and viral infections, where the pyrimidine scaffold can be tailored to interact with specific enzymes or receptors.^[1]
- Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, an emerging therapeutic modality where molecules are designed to induce the degradation of disease-causing proteins.^[2]

Agrochemical Research

Beyond pharmaceuticals, this compound is also utilized in agrochemical research for the development of novel pesticides with enhanced efficacy and selectivity, highlighting its broad applicability as a chemical intermediate.^[1]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of this reagent.

- Storage Conditions: It is recommended to store **4,6-Dichloro-2-ethylpyrimidin-5-amine** under an inert gas atmosphere (such as nitrogen or argon) at temperatures between 2–8°C

in a dry, sealed container.[1][3]

- Safety Profile: While specific GHS hazard classifications for the 2-ethyl variant are not detailed in the provided results, the closely related analog, 4,6-Dichloro-2-methylpyrimidin-5-amine, is classified as a substance that causes skin and serious eye irritation.[5][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this class of compounds.

Conclusion

4,6-Dichloro-2-ethylpyrimidin-5-amine is a strategically designed chemical intermediate whose value is derived directly from its molecular structure. The combination of a stable pyrimidine core with highly reactive chlorine atoms at the C4 and C6 positions provides a robust and tunable platform for synthetic chemists. Its demonstrated role in the creation of kinase inhibitors and other biologically active molecules underscores its importance for professionals in drug discovery and development, offering a reliable scaffold for building the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [4,6-Dichloro-2-ethylpyrimidin-5-amine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580559#4-6-dichloro-2-ethylpyrimidin-5-amine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com